molecular formula C11H23NO5 B12702979 Einecs 282-177-6 CAS No. 91672-03-6

Einecs 282-177-6

Cat. No.: B12702979
CAS No.: 91672-03-6
M. Wt: 249.30 g/mol
InChI Key: GJSOOBSPTVBJGX-UHFFFAOYSA-N
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Description

Contextualization within Dicarboxylic Acid Complexes and Amine Salts

Dicarboxylic acid-amine salts are a class of compounds formed through the proton transfer from the acidic carboxyl groups of a dicarboxylic acid to the basic amino group of an amine. dergipark.org.tr This interaction creates ionic bonds, resulting in a salt structure. The stability and properties of these salts depend on several factors, including the chain length of the dicarboxylic acid, the nature of the amine, and the stoichiometry of the reactants. dergipark.org.trgoogle.com

The formation of these complexes is a fundamental acid-base reaction. Azelaic acid, a nine-carbon α,ω-dicarboxylic acid, possesses two carboxylic acid functional groups. nih.gov 2-Aminoethanol is a primary amine and a strong alkaline agent. tiiips.com The reaction can lead to different stoichiometric products, such as 1:1 or 1:2 ratios of azelaic acid to 2-aminoethanol, which influences the final properties of the compound. nih.gov The resulting salts are crystalline solids with defined melting points and are generally soluble in water, where they dissociate into their constituent ions. google.com

Interdisciplinary Significance in Chemical Science and Engineering

The unique properties of dicarboxylic acid-amine salts lend them significance in various scientific and industrial fields. A primary application is in corrosion inhibition . Amine salts of dicarboxylic acids have been shown to be effective corrosion inhibitors for metallic substrates. google.com Specifically, amine and hydroxide (B78521) salts of azelaic acid blends provide excellent rust control in aqueous systems like engine coolants and metalworking fluids. atamanchemicals.com This is attributed to their ability to form protective films on metal surfaces.

In the field of materials science , these compounds serve as building blocks or additives. Azelaic acid itself is a valuable bio-based monomer for creating polymers like polyesters and polyamides (e.g., Nylon-6,9). wikipedia.orgnih.gov Its esters are used as plasticizers and lubricants. atamanchemicals.comwikipedia.orgnih.gov The amine salt derivatives can modify the properties of formulations, acting as pH buffering agents, viscosity enhancers, or surfactants. tiiips.com For example, the monoethanolamine (MEA) derivative of azelaic acid, known as Azelamide MEA, functions as a viscosity-enhancing agent and foam-boosting surfactant in cosmetic and detergent formulations. tiiips.com

Furthermore, the synthesis of diamides from dicarboxylic acids and amines is an area of active research, with some derivatives showing potential as anticancer agents, highlighting their relevance in medicinal chemistry. acs.org

Table 2: Selected Applications in Chemical Science & Engineering

Application Area Function of Dicarboxylic Acid-Amine Derivatives
Corrosion Inhibition Forms protective films on metal surfaces, used in coolants and metalworking fluids. google.comatamanchemicals.com
Polymer Science Acts as a monomer for polyamides and polyesters. wikipedia.orgnih.gov
Lubricants & Plasticizers Used as ester-based synthetic lubricants and to improve flexibility in polymers. atamanchemicals.comwikipedia.org

| Formulation Chemistry | Functions as a surfactant, viscosity enhancer, and pH buffer. tiiips.com |

Evolution of Research Trajectories for Related Chemical Entities

Research into dicarboxylic acids and their derivatives has a long history. Early industrial production of azelaic acid relied on the ozonolysis of oleic acid. google.comresearchgate.net This process, while effective, involves hazardous materials and high energy consumption, prompting research into greener and more sustainable synthesis routes. researchgate.netrug.nl

The study of dicarboxylic acid-amine salts for polyamide synthesis dates back to the work of Wallace Carothers, whose research demonstrated that isolating the salt provided a precise way to ensure a 1:1 stoichiometric ratio of diamine and diacid, crucial for high molecular weight polymer formation. google.com This principle of using pre-formed salts remains fundamental in polymer chemistry.

More recently, research has focused on the supramolecular chemistry of these salts. Crystal engineering studies investigate the hydrogen bonding patterns and crystal structures formed by different combinations of dicarboxylic acids and amines. mdpi.comresearchgate.net This fundamental research helps in designing materials with specific physical properties. Additionally, studies have explored the antimicrobial properties of higher amine salts of dicarboxylic acids, showing broad-spectrum activity against various microorganisms. nih.govasm.org The synthesis of nonionic surfactants from the amidation of dicarboxylic acids with ethanolamine (B43304) is another modern research trajectory, aiming to create effective emulsifiers from renewable resources like castor oil. researchgate.net

Current State of Scholarly Inquiry and Emerging Research Avenues

Current research continues to build on this foundation, exploring novel applications and refining synthesis methods. A significant focus is on sustainability, using bio-based feedstocks for producing dicarboxylic acids like azelaic acid. nih.gov The development of efficient, reusable catalysts, such as niobium pentoxide (Nb2O5), for the direct synthesis of diamides from dicarboxylic acids and amines represents a move towards more sustainable and atom-economical processes. acs.org

In materials science, there is growing interest in using azelaic acid as a building block for biodegradable and biocompostable polymers and plasticizers to replace petroleum-based products. nih.gov The self-assembly properties of dicarboxylic acid-amine salts are being explored for creating structured materials and for their potential role in charge-assisted hydrogen bonding in crystal engineering. mdpi.comresearchgate.net

Another emerging avenue is the use of these compounds in advanced formulations. While the dermatological properties of azelaic acid are well-known, research is now delving into novel delivery systems, such as co-loading azelaic acid with other active compounds into vesicular carriers to enhance performance, which is a topic of interest in pharmaceutical and cosmetic science. ontosight.aitandfonline.com The synthesis of lipophilic prodrugs of azelaic acid is also being investigated to improve its diffusion characteristics for specific applications. science.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

91672-03-6

Molecular Formula

C11H23NO5

Molecular Weight

249.30 g/mol

IUPAC Name

2-aminoethanol;nonanedioic acid

InChI

InChI=1S/C9H16O4.C2H7NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);4H,1-3H2

InChI Key

GJSOOBSPTVBJGX-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)O.C(CO)N

Related CAS

94108-49-3

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Azelaic Acid, Compound with 2 Aminoethanol Formation

Established Synthetic Routes for Amine-Carboxylic Acid Complexes

The formation of a complex between an amine and a carboxylic acid is a fundamental reaction in organic synthesis. Traditionally, the direct condensation of a carboxylic acid, such as azelaic acid, with an amine, like 2-aminoethanol, requires high temperatures to remove the water molecule formed during amidation and drive the reaction to completion. This direct thermal approach is a straightforward method but often has a limited substrate scope. acs.org

To overcome the need for harsh conditions, various coupling reagents have been developed to activate the carboxylic acid. These reagents facilitate amide bond formation under milder conditions. Common classes of coupling agents include carbodiimides (e.g., EDC), phosphonium (B103445) salts, and uronium salts (e.g., HBTU). mdpi.comorganic-chemistry.org For instance, the synthesis can be achieved by dissolving azelaic acid and a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent, followed by the addition of 2-aminoethanol. Another established method involves converting the carboxylic acid into a more reactive acyl chloride, typically using thionyl chloride, which then readily reacts with the amine to form the amide.

These established routes, while effective, often involve stoichiometric amounts of coupling reagents, which can be expensive and generate significant chemical waste, prompting the development of more sustainable approaches. mdpi.com

Development of Novel Synthetic Approaches

Recent advancements in synthetic methodology have focused on "green chemistry" principles, aiming to reduce waste, energy consumption, and the use of hazardous solvents. These novel approaches are increasingly being applied to the synthesis of amine-carboxylic acid complexes.

Solvent-free, or neat, reactions represent a significant step towards greener chemical processes. In the context of forming an azelaic acid and 2-aminoethanol complex, this approach involves directly mixing the two reactants, sometimes with a catalyst, and applying heat. researchgate.net The elimination of solvents reduces environmental impact, simplifies product purification, and can sometimes enhance reaction rates. researchgate.net

One method involves the pyrolysis of salts formed by mixing the neat primary amine and carboxylic acid, which can be accelerated by microwave activation. researchgate.net Another technique uses boric acid as a simple and readily available catalyst for the direct reaction of a carboxylic acid and a nitrogen source like urea (B33335) (for primary amides) under solvent-free heating conditions. researchgate.net The direct amidation of various carboxylic acids and amines has been successfully demonstrated under solvent-free conditions, often showing high catalytic activity. organic-chemistry.org

Table 1: Comparison of Conventional vs. Solvent-Free Amide Synthesis

ParameterConventional SynthesisSolvent-Free Synthesis
Solvent Typically used (e.g., Toluene, DMF) acs.orgNone or minimal researchgate.net
Process Often requires lengthy refluxing researchgate.netDirect heating or trituration researchgate.net
Work-up Involves solvent removal, extractionSimpler, often direct isolation
Waste Generates solvent wasteMinimal waste generation researchgate.net
Efficiency Can be energy-intensiveOften higher energy efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. asianpubs.org The direct interaction of microwave irradiation with polar molecules, such as the zwitterionic intermediate formed between an amino acid and a carboxylic acid, allows for rapid and uniform heating. nih.gov This often leads to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. mdpi.comasianpubs.org

The synthesis of amides from carboxylic acids and amines under microwave irradiation can be performed under solvent-free conditions, further enhancing its green credentials. mdpi.comresearchgate.net For example, a method using catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) in an open microwave reactor allows for the fast and effective synthesis of amides directly from acids and amines without a solvent. mdpi.comresearchgate.net Research has shown that microwave irradiation significantly accelerates amidation, with reactions completing in minutes rather than hours. asianpubs.org

Table 2: Representative Conditions for Microwave-Assisted Amidation

Carboxylic AcidAmineCatalystPower/TempTimeYieldReference
Benzoic Acidp-ToluidineCeric Ammonium Nitrate (2 mol%)160-165 °C2 h~99% mdpi.com
Phenylacetic Acidp-ToluidineCeric Ammonium Nitrate (2 mol%)160-165 °C2 h~99% mdpi.com
Benzoic AcidNH₄ClTsCl, K₂CO₃, SiO₂, TBAB300 W10 min23% (without TBAB) asianpubs.org
Various AcidsVarious AminesNone120-125 °C2 hVariable mdpi.com

Note: This table presents general findings for microwave-assisted amidation, which are applicable to the synthesis of the target compound.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. acs.org In a flow reactor, reactants are continuously pumped through a heated tube or channel, often containing a solid catalyst. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher reproducibility and yields. researchgate.net

The synthesis of amides from carboxylic acids and amines is well-suited for continuous flow systems. researchgate.net For instance, a patented method describes the continuous production of aromatic carboxylic acid amides by pumping the corresponding ammonium salt through a reaction tube irradiated by microwaves, achieving high yields in an industrially relevant manner. google.com Another approach uses solid acid catalysts, such as modified mixed metal oxides, in a packed-bed reactor to facilitate dehydrative amidation under continuous flow, which can be further enhanced by inductive heating. researchgate.net The development of mild esterification of carboxylic acids via continuous flow diazotization of amines has also been reported. chemrxiv.org

Microwave-Assisted Synthesis

Biocatalytic and Chemo-Enzymatic Strategies for Complex Formation

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers high selectivity and mild reaction conditions. polimi.it Enzymes can be employed to form ester or amide bonds, providing a sustainable alternative to traditional chemical methods.

Lipases are a class of enzymes widely used for their ability to catalyze both the hydrolysis and synthesis of esters (esterification). rsc.org The lipase (B570770) B from Candida antarctica, often immobilized and sold as Novozym 435, is particularly effective and has been used to catalyze the esterification of dicarboxylic acids like azelaic acid. rsc.orgnih.gov An enzymatic route for synthesizing phenolic glycoside azelaic acid esters via lipase-catalyzed esterification has been successfully established, achieving a substrate conversion of 98.7% with Novozym 435. nih.govacs.org

In addition to esterification, lipases can also catalyze amidation. rsc.org For example, the deacidification of high-acid rice bran oil has been achieved through enzymatic amidation between free fatty acids and ethanolamine (B43304) (2-aminoethanol) using Novozym 435. rsc.org This demonstrates the feasibility of using lipases to form an amide bond between a carboxylic acid and 2-aminoethanol. Chemo-enzymatic strategies combine chemical and enzymatic steps to create efficient reaction cascades. For instance, a multi-step enzymatic procedure has been developed for the synthesis of azelaic acid itself from sources like oleic acid, utilizing a sequence of enzymes including hydratases, dehydrogenases, and monooxygenases. units.itresearchgate.net Such biocatalytic cascades could potentially be extended to the direct synthesis of the azelaic acid-2-aminoethanol complex.

Table 3: Enzymes in Amine-Carboxylic Acid Complex Formation

EnzymeReaction TypeSubstratesKey FindingReference
Candida antarctica Lipase B (Novozym 435)EsterificationAzelaic Acid, Phenolic Glycosides98.7% substrate conversion. nih.govacs.org
Candida antarctica Lipase B (Novozym 435)AmidationFatty Acids, EthanolamineRapid reaction (4h) to form fatty acid ethanolamides. rsc.org
Thermomyces lanuginosus Lipase (Lipozyme TLIM)TransesterificationAzelaic Acid Esters95.1% substrate conversion. nih.govacs.org
Oleate Hydratase, Alcohol Dehydrogenase, etc.Multi-step oxidationOleic AcidMulti-step enzymatic synthesis of azelaic acid. units.itresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Azelaic Acid, Compound with 2 Aminoethanol

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation and quantification of Azelaic Acid, compound with 2-Aminoethanol, and its individual components. These techniques are pivotal in assessing the purity, stability, and formulation of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of azelaic acid due to its versatility and sensitivity. The main challenge in the HPLC analysis of azelaic acid is its lack of a strong chromophore, which makes UV detection difficult at higher wavelengths.

Non-Derivatized Analysis: A simple and rapid reversed-phase HPLC (RP-HPLC) method can be employed for the quantitative analysis of underivatized azelaic acid. ijpsonline.comijpsonline.com A typical method utilizes a C18 column, such as a Kromasil 100-5C18 (250×4.6 mm; 5 µm particle size). ijpsonline.comijpsonline.com The mobile phase often consists of an aqueous buffer and an organic modifier. For instance, a mobile phase composed of 50 mM sodium dihydrogen orthophosphate (pH 3.5) and acetonitrile (B52724) in a 75:25 v/v ratio has been successfully used. ijpsonline.comijpsonline.com Detection is typically performed at a low wavelength, such as 206 nm, where the carboxylic acid group exhibits some absorbance. ijpsonline.comijpsonline.com Under these conditions, a linear relationship between peak area and concentration can be established over a range of 5-400 µg/ml, with a correlation coefficient (r²) of 0.998. ijpsonline.comijpsonline.com

Derivatization-Based Analysis: To enhance detection sensitivity and selectivity, pre-column or on-column derivatization techniques can be implemented. Derivatization introduces a chromophoric or fluorophoric tag to the azelaic acid molecule.

On-Column Derivatization: An innovative approach involves on-column derivatization where the analyte forms a complex with a dye that is pre-adsorbed onto the HPLC column. For azelaic acid, 1,10-phenanthroline (B135089) can be used as the complexing agent at a pH of 5. The resulting complex can be detected at a higher wavelength, such as 265 nm, which minimizes interference from solvents.

Pre-Column Derivatization: Another strategy is to derivatize azelaic acid with a chromophoric agent before injection into the HPLC system. Naphthacyl esters of fatty acids, for example, can be separated by RP-HPLC and detected by UV absorbance at 246 nm. edpsciences.org This method offers high sensitivity, with a detection limit of about 0.1 ng. edpsciences.org

HPLC Method Stationary Phase Mobile Phase Detection Linear Range LOD/LOQ
Non-DerivatizedKromasil 100-5C1850 mM NaH2PO4 (pH 3.5) : ACN (75:25)206 nm5-400 µg/ml-
On-Column DerivatizationC18-265 nm-9 / 30 µg/ml
Pre-Column Derivatization (Naphthacyl ester)RP-C18Methanol (B129727)/Acetonitrile/Water gradient246 nm-~0.1 ng

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is another powerful technique for the analysis of azelaic acid. However, due to its low volatility, derivatization is a mandatory step to convert the dicarboxylic acid into a more volatile form suitable for GC analysis. nih.govtandfonline.com

Common derivatization strategies include:

Methylation: Azelaic acid can be converted to its dimethyl ester (dimethyl azelate) using reagents like 14% boron trifluoride (BF3) in methanol. nih.gov This derivative is significantly more volatile and can be analyzed by GC with a flame ionization detector (FID) or a mass spectrometer (MS). nih.govnih.gov

Silylation: Silylation is another effective method, where the acidic protons are replaced by trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used to form di(trimethylsilyl) azelate. nih.govtandfonline.com This derivative is also highly volatile, though it can be less stable than the methylated form. nih.gov

A validated GC-FID method for the trace analysis of methylated azelaic acid has shown high accuracy (96.4-103.4%) and precision (inter- and intraday variability <2.0%), with a limit of quantification (LOQ) of 100 ng/mL and a limit of detection (LOD) of 10 ng/mL. nih.gov

Derivatization Agent Derivative GC System Key Findings
BF3 in MethanolDimethyl azelateGC-FID/MSStable derivative, good for quantitative analysis. nih.govnih.gov
BSTFA + TMCSDi(trimethylsilyl) azelateGC-FID/MSHighly volatile, but chemically less stable. nih.govtandfonline.com

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) presents a viable alternative for the analysis of polar compounds like dicarboxylic acids. SFC often utilizes supercritical carbon dioxide as the primary mobile phase, which is a non-polar solvent. oup.com To elute polar analytes like azelaic acid, the polarity of the mobile phase must be increased by adding a polar modifier, such as methanol. oup.com

For highly polar compounds like polycarboxylic acids, a small amount of a very polar additive, like citric acid or trifluoroacetic acid, dissolved in the methanol modifier can significantly improve peak shape and elution. oup.com Packed column SFC can be used to separate dicarboxylic acids on silica-based columns. oup.com While specific applications for Azelaic acid, compound with 2-aminoethanol are not widely published, the principles of SFC for dicarboxylic acids are directly applicable. The separation of the salt would likely involve dissociation and analysis of the azelaic acid component.

Spectroscopic Elucidation of Molecular Structure and Interactions

Spectroscopic techniques are indispensable for the structural elucidation of Azelaic Acid, compound with 2-Aminoethanol, providing detailed information about the molecular framework and the nature of the ionic interaction between the acid and the base.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For Azelaic Acid, compound with 2-Aminoethanol, ¹H and ¹³C NMR would confirm the identities of the two components and provide insight into their interaction.

Expected ¹H NMR Spectral Features:

Azelaic Acid Moiety: The ¹H NMR spectrum of the azelaic acid portion would show characteristic signals for the methylene (B1212753) protons. A triplet around 2.2-2.3 ppm would correspond to the protons on the carbons alpha to the carboxylate groups (-CH₂-COO⁻). The protons on the beta and gamma carbons would appear as multiplets between 1.5-1.7 ppm, and the central methylene protons would be found around 1.3 ppm. chemicalbook.com

2-Aminoethanol Moiety: The 2-aminoethanol component would exhibit two triplets. The methylene protons adjacent to the oxygen (-CH₂-OH) would resonate downfield, typically in the range of 3.5-3.7 ppm. The methylene protons adjacent to the nitrogen (-CH₂-NH₃⁺) would appear slightly upfield, around 3.0-3.2 ppm. The signals from the -OH and -NH₃⁺ protons can be broad and their chemical shifts are dependent on the solvent and concentration.

The formation of the salt would cause shifts in the proton signals adjacent to the carboxyl and amino groups compared to the free acid and base, reflecting the change in the electronic environment upon ion formation.

Proton Environment (Azelaic Acid) Expected Chemical Shift (ppm)
-CH₂-COO⁻2.2 - 2.3 (triplet)
-CH₂-CH₂-COO⁻1.5 - 1.7 (multiplet)
Interior -CH₂- groups~1.3 (multiplet)
Proton Environment (2-Aminoethanol) Expected Chemical Shift (ppm)
-CH₂-OH3.5 - 3.7 (triplet)
-CH₂-NH₃⁺3.0 - 3.2 (triplet)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for characterizing the salt formation between azelaic acid and 2-aminoethanol.

Infrared (IR) Spectroscopy: The IR spectrum of the compound would show key differences from the spectra of the individual starting materials.

Carboxylic Acid Dimer vs. Carboxylate: In solid azelaic acid, a broad O-H stretching band from the carboxylic acid dimer is observed between 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid appears around 1700 cm⁻¹. researchgate.net Upon salt formation, this broad O-H band will disappear, and the sharp C=O stretch will be replaced by two characteristic bands for the carboxylate anion (COO⁻): an asymmetric stretching vibration (νas) around 1550-1610 cm⁻¹ and a symmetric stretching vibration (νs) around 1400-1440 cm⁻¹. researchgate.net

Amine vs. Ammonium (B1175870): The N-H stretching vibrations of the primary amine in 2-aminoethanol (around 3300-3400 cm⁻¹) will be replaced by the N-H stretching bands of the ammonium cation (NH₃⁺) in the salt, which appear as a broad band in the 2800-3200 cm⁻¹ region. The N-H bending vibration will also shift.

Raman Spectroscopy: Raman spectroscopy is highly sensitive to the vibrations of the carbon backbone and can be used to monitor the salt balance in solutions of dicarboxylic acids and diamines. google.comgoogle.com The formation of the salt can be monitored by observing the changes in the Raman spectra of the precursor solutions. This technique can be used in combination with chemometric modeling to precisely control the molar ratio of the diacid and diamine during the production of the salt. google.comgoogle.com The symmetric C-C stretching vibrations of the alkyl chain in azelaic acid would be prominent in the Raman spectrum. The carboxylate stretches that are strong in the IR spectrum will be weaker in the Raman spectrum, while the C=O stretch of the free acid (if any remains) would be a strong Raman band.

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Comment
Asymmetric Carboxylate (COO⁻) Stretch1550-1610 (Strong)WeakCharacteristic of salt formation.
Symmetric Carboxylate (COO⁻) Stretch1400-1440 (Moderate)ModerateCharacteristic of salt formation.
Ammonium (NH₃⁺) N-H Stretch2800-3200 (Broad)WeakIndicates protonation of the amine.
C-H Stretches2850-2950 (Strong)StrongFrom the alkyl chains of both components.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of chemical compounds through fragmentation analysis. For Azelaic acid, compound with 2-aminoethanol (1:2), the theoretical molecular weight is approximately 310.39 g/mol , corresponding to its molecular formula of C13H30N2O6. nih.gov

When subjected to mass spectrometric analysis, particularly with techniques like electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS), the salt is expected to dissociate into its constituent components: azelaic acid and 2-aminoethanol. researchgate.netnih.gov The analysis would therefore likely show signals corresponding to these individual molecules rather than the intact salt.

The fragmentation pattern of azelaic acid (molecular weight: 188.22 g/mol ) in GC-MS analysis typically involves characteristic losses of water and carboxyl groups. researchgate.netiarc.fr For 2-aminoethanol (monoethanolamine), a primary fragmentation pathway under electron ionization (EI-MS) involves the cleavage of the carbon-carbon bond, resulting in a prominent base peak at an m/z (mass-to-charge ratio) of 30. researchgate.net This fragment corresponds to the methaniminium (B15471056) ion [CH2=NH2]+.

Advanced techniques like Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOFMS) are well-suited for analyzing polar and ionic molecules and can be used to quantify metabolites like azelaic acid and ethanolamine (B43304) in complex biological samples. nih.govnih.gov

Table 1: Expected Mass Spectrometry Data

Component Molecular Weight ( g/mol ) Expected Key Fragments (m/z) Analysis Technique Reference
Azelaic Acid 188.22 Varies based on ionization; decarboxylation products GC-MS researchgate.net
2-Aminoethanol 61.08 30 ([CH2=NH2]+) EI-MS researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance, providing information about its electronic transitions. The UV spectrum of the azelaic acid-2-aminoethanol compound is primarily dictated by the azelaic acid component, as 2-aminoethanol lacks a significant chromophore in the typical UV-Vis range.

The maximum absorption wavelength (λmax) of azelaic acid is highly dependent on the solvent and the pH of the solution. jptcp.com In neutral or acidic solutions, azelaic acid exhibits absorption peaks at approximately 215-216 nm. jptcp.com Studies using phosphate (B84403) buffer at a pH of 7.4 have reported a λmax for azelaic acid at around 204 nm. jptcp.comresearchgate.net In alkaline solutions, the λmax can shift to around 226-227 nm. jptcp.com Given that the compound is a salt of a weak acid and a weak base, the pH of the aqueous solution would be a critical factor in determining the precise electronic transitions observed.

Table 2: Reported UV Absorption Maxima (λmax) for Azelaic Acid

Solvent/Condition λmax (nm) Reference
Phosphate Buffer (pH 7.4) 204 jptcp.comresearchgate.net
Ethanol 203-204 jptcp.com
Acidic/Neutral Solution 215-216 jptcp.com

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction allows for the precise determination of the three-dimensional arrangement of atoms within a crystal lattice. For the azelaic acid-2-aminoethanol salt, this technique could be used to establish its crystal system, unit cell dimensions, and space group. Crucially, it would reveal the detailed intermolecular interactions, such as the hydrogen-bonding network between the carboxylate groups of azelaic acid and the ammonium and hydroxyl groups of 2-aminoethanol. This analysis would confirm the stoichiometry of the salt and provide insights into the packing of the molecules in the solid state. Studies on other multicomponent crystal forms of azelaic acid have successfully used this technique to characterize packing interactions and supramolecular synthons. science.govorcid.org

Powder X-ray Diffraction for Polymorphism and Amorphous Content

Powder X-ray diffraction (PXRD) is an essential tool for analyzing polycrystalline materials. It is used to identify the crystalline phases present in a sample by comparing its diffraction pattern to known standards. For the azelaic acid-2-aminoethanol compound, PXRD would be instrumental in identifying potential polymorphism—the existence of multiple crystalline forms. Each polymorph would produce a unique diffraction pattern, allowing for their identification and quantification. Furthermore, PXRD can be used to determine the degree of crystallinity versus amorphous content in a solid sample, which is a critical parameter for the material's physical properties.

Thermal Analysis Techniques for Phase Transitions (Excluding Specific Melting/Boiling Points)

Thermal analysis techniques monitor the physical properties of a substance as a function of temperature. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study phase transitions.

For the azelaic acid-2-aminoethanol salt, DSC could be employed to detect endothermic or exothermic events corresponding to phase transitions other than melting. This includes solid-solid transitions between different polymorphic forms or the glass transition of any amorphous content present in the sample. DSC has been effectively used to study the thermal behavior of systems containing azelaic acid, such as deep eutectic solvents and microemulsions, revealing complex phase diagrams and the interactions between components. nih.govresearchgate.net TGA would provide information on the thermal stability and decomposition profile of the salt, indicating the temperatures at which the 2-aminoethanol or azelaic acid components begin to degrade or volatilize.

Microscopic Techniques for Morphological Characterization

Microscopic techniques are vital for visualizing the surface topography, shape, and size of solid materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful methods for morphological characterization.

SEM analysis of the solid azelaic acid-2-aminoethanol compound would provide high-resolution images of its particle morphology, surface texture, and size distribution. Previous studies on azelaic acid-containing microsponges have used SEM to reveal a porous and spherical morphology. ijpsjournal.com

TEM, which offers higher resolution, could be used to investigate the internal structure of the particles. For instance, in studies of ethosomes containing azelaic acid, TEM has been used to characterize the vesicular structure of the formulation. researchgate.net For the pure compound, TEM could help identify nanoscale features or defects within the crystalline structure.

Table of Compounds Mentioned

Compound Name
Azelaic Acid
2-Aminoethanol (Monoethanolamine)

Intermolecular Interactions and Supramolecular Architectures of Azelaic Acid, Compound with 2 Aminoethanol

Analysis of Hydrogen Bonding Networks within the Complex

The complex of azelaic acid and 2-aminoethanol is characterized by a dense and robust hydrogen-bonding network. This is due to the presence of multiple hydrogen bond donor and acceptor sites on both constituent molecules. Azelaic acid provides two carboxylic acid groups (-COOH), while 2-aminoethanol possesses a primary amine (-NH2) and a primary alcohol (-OH) group. byjus.comfoodb.ca

The primary interaction involves proton transfer from the acidic carboxylic acid group of azelaic acid to the basic amino group of 2-aminoethanol. This results in the formation of a carboxylate anion (R-COO⁻) and an ethanolammonium cation (HO-CH₂-CH₂-NH₃⁺), a process analogous to the formation of ammonium (B1175870) carboxylate salts seen in similar acid-amine systems. vulcanchem.com This ionic pairing creates powerful, charge-assisted hydrogen bonds of the N-H⁺···O⁻ type.

Beyond this primary interaction, a variety of other hydrogen bonds contribute to the stability of the supramolecular assembly, creating a three-dimensional network. scienceopen.com These include:

Interactions involving the hydroxyl group of 2-aminoethanol, which can act as a donor (O-H···O) to a carboxylate group or as an acceptor (N-H···OH).

Hydrogen bonds between neutral and charged species, depending on the stoichiometry and protonation state.

The potential hydrogen bonding roles of the functional groups are summarized in the table below.

Functional GroupMoleculePotential RoleType of Interaction Example
Carboxylic Acid (-COOH)Azelaic AcidDonor & AcceptorO-H···O=C
Amine (-NH₂)2-AminoethanolDonor & AcceptorN-H···O
Hydroxyl (-OH)2-AminoethanolDonor & AcceptorO-H···N
Carboxylate (-COO⁻)Azelate AnionAcceptorN-H⁺···O⁻
Ammonium (-NH₃⁺)EthanolammoniumDonorN-H⁺···O

Exploration of Ionic and Electrostatic Interactions

The cornerstone of the complex between azelaic acid and 2-aminoethanol is the strong electrostatic attraction between the carboxylate anion and the ethanolammonium cation. ontosight.ai This acid-base reaction transforms two neutral molecules into an ion pair, a salt, which is stabilized by a significant Coulombic force.

Weak Interactions and Their Contributions to Crystal Packing

While strong ionic and hydrogen bonds define the primary structure, weaker interactions play a crucial role in the fine-tuning of the crystal packing. The long, flexible seven-carbon aliphatic chain of the azelaic acid moiety is significant in this regard. wikipedia.org

Key weak interactions include:

C-H···O Interactions: Non-conventional hydrogen bonds, such as those between a carbon-hydrogen bond and an oxygen atom (C-H···O), are also likely to be present. depaul.edu Studies on related co-crystals have shown that these interactions, although individually weak, can collectively provide substantial stabilization to the crystal structure.

The final three-dimensional supramolecular architecture is a result of the delicate balance between the strong, highly directional ionic and hydrogen bonds and these weaker, less directional, but cumulatively important forces.

Self-Assembly Phenomena in Solution and Solid State

The formation of the complex is a classic example of molecular self-assembly, driven by the specific recognition between the constituent molecules.

Solid State: In the solid phase, the acid-base reaction and subsequent hydrogen bonding lead to the formation of a repeating structural unit, or supramolecular synthon. This synthon, comprising the ionically-paired and hydrogen-bonded acid and amine, propagates in three dimensions to form a crystalline solid. The specific packing is a direct consequence of the energetic favorability of the combined intermolecular interactions.

Solution: In solution, particularly in aqueous media, the amphipathic nature of the complex becomes prominent. ub.edu The ionic head (carboxylate and ammonium groups) is highly polar, while the alkyl chain of azelaic acid is nonpolar. This structure can lead to the formation of self-assembled aggregates, such as micelles, above a certain critical micelle concentration (CMC). ub.edu This behavior is analogous to that observed in polymers based on azelaic acid, which are known to form self-assembled aggregates in aqueous environments. mdpi.com This phenomenon is crucial for creating stable dispersions of lipophilic molecules in water. mdpi.com

Influence of Environmental Factors on Intermolecular Bonding

The integrity of the intermolecular bonds in the azelaic acid-2-aminoethanol complex is sensitive to environmental conditions.

pH: The central ionic interaction is pH-dependent. The complex relies on the existence of the carboxylate anion and the ammonium cation. According to the Henderson-Hasselbalch equation, the protonation state of each group is determined by the solution's pH relative to the pKa values of the functional groups. Azelaic acid has pKa values of approximately 4.55 and 5.5, while the pKa of the conjugate acid of 2-aminoethanol is about 9.5. wikipedia.org At a pH below ~4.5, the carboxylic acid groups will be largely protonated (neutral), and at a pH above ~9.5, the amino group will be largely deprotonated (neutral). Therefore, the ionic bond is most stable in the intermediate pH range, and significant deviations from this range will disrupt the primary interaction holding the complex together. google.com

Temperature: Thermal energy can overcome the energy of the non-covalent intermolecular interactions. An increase in temperature can lead to the dissociation of aggregates in solution or the melting of the solid-state crystal. The melting point of the complex is a direct indicator of the collective strength of its ionic bonds, hydrogen bonds, and weaker van der Waals forces. mdpi.com

Industrial and Advanced Materials Applications of Azelaic Acid, Compound with 2 Aminoethanol

Role as a Polymer Monomer or Polymerization Component

Azelaic acid is a well-known bio-based monomer used in the synthesis of various polymers. sae.org The compound formed with 2-aminoethanol, which can be considered an ethanolamide of azelaic acid or a salt, introduces both amide/ester and hydroxyl functionalities, making it a versatile component in polymer synthesis. osha.gov.tw

Synthesis of Polyesters and Polyamides Incorporating the Complex

Azelaic acid is a key ingredient in the production of certain polyamides, most notably Nylon-6,9, which is synthesized through the condensation of azelaic acid and hexamethylenediamine (B150038). metu.edu.tr Polyamides derived from bio-based azelaic acid are gaining attention for creating sustainable materials with high mechanical properties and solvent resistance. uva.nlresearchgate.net

The compound with 2-aminoethanol could theoretically be incorporated into polyester (B1180765) or polyamide chains. The carboxylic acid group of azelaic acid can react with diols to form polyesters, while the amine group of 2-aminoethanol can react with dicarboxylic acids to form polyamides. The hydroxyl group of the 2-aminoethanol moiety can also participate in esterification reactions. This dual functionality allows for the creation of complex polymer architectures like polyesteramides. preprints.org The synthesis of polyesteramides often involves the reaction of a diacid with a compound containing both amine and alcohol groups, such as ethanolamine (B43304). preprints.org

Polymer Type Monomers Key Properties of Resulting Polymer Potential Application
PolyamideAzelaic acid, HexamethylenediamineHigh mechanical strength, solvent resistanceFilter membranes, specialty plastics metu.edu.truva.nlrpaltd.co.uk
PolyesterAzelaic acid, various diols (e.g., 1,6-hexanediol)Flexibility, elasticity, hydrophobicityImpact-resistant floor coverings, plasticizers sae.org
PolyesteramideDimer acid, EthanolamineVaried, depending on monomer ratioCoatings, foams, adhesives preprints.org

Cross-linking Agent in Polymer Networks

Dicarboxylic acids like azelaic acid can act as cross-linking agents, forming connections between polymer chains to create a more rigid and stable network structure. arxiv.org This is particularly relevant in the context of polymers with reactive groups such as hydroxyl or amine functions. For instance, dicarboxylic acids have been used as non-covalent cross-linkers for chitosan, a biopolymer with amine groups, enhancing its mechanical and thermal stability. arxiv.org

The compound of azelaic acid with 2-aminoethanol possesses a free carboxylic acid group (or a carboxylate salt) and a hydroxyl group, both of which can participate in cross-linking reactions. The carboxylic acid can react with hydroxyl or epoxy groups in a polymer backbone, while the hydroxyl group can react with isocyanates or acid anhydrides. This makes the compound a potential cross-linking agent for various polymer systems, including acrylic resins, polyesters, and polyurethanes. For example, dicarboxylic acids are used to crosslink polymers like poly(2-isopropenyl-2-oxazoline) (PIPOx), which contains reactive oxazoline (B21484) rings.

Functionality in Lubricant and Grease Formulations

Azelaic acid and its esters are widely used in the formulation of synthetic lubricants and greases due to their excellent performance characteristics. metu.edu.tr They are known to improve viscosity, thermal stability, and lubricity.

Rheological Modifier Applications

Esters derived from azelaic acid, known as azelates, are used as base fluids for synthetic lubricants and greases, exhibiting excellent viscosity-temperature relationships. arxiv.org The compound of azelaic acid with 2-aminoethanol, being an amine salt or amide, can function as a rheology modifier. Amine and amide derivatives of fatty acids are known to act as thickening agents and influence the flow properties of lubricants. sae.org In lithium complex greases, azelaic acid is used as a complexing agent, which contributes to high dropping points, improved mechanical stability, and water resistance. arxiv.org The presence of the polar 2-aminoethanol moiety would likely enhance the compound's interaction with metal surfaces and other lubricant components.

Enhancing Tribological Properties

Tribological properties, such as friction and wear reduction, are critical for lubricants. Esters of azelaic acid have been shown to provide boundary lubrication with low friction coefficients. Amine salts of organic acids are also known to act as corrosion inhibitors and can improve the anti-wear performance of lubricants. The combination of azelaic acid and 2-aminoethanol in a single compound would be expected to form a protective film on metal surfaces, reducing friction and wear. Studies have shown that the addition of organic acids and amines to lubricant formulations can significantly reduce wear and the coefficient of friction.

Azelaic Acid Derivative Function in Lubricants Observed Tribological/Rheological Improvement
Azelate EstersBase oil, additiveLow pour points, high viscosity index, low friction coefficient
Azelaic AcidComplexing agent in greaseHigh dropping point, improved mechanical stability, water resistance arxiv.org
Amine Salts of AcidsCorrosion inhibitor, friction modifierFormation of protective films, reduced wear

Application as a Chemical Intermediate in Organic Synthesis

The compound of azelaic acid with 2-aminoethanol serves as a valuable chemical intermediate due to its multiple reactive sites. The reaction of a carboxylic acid with an amino alcohol can lead to the formation of amides or esters, which can then be used in further synthetic steps. sae.org

For instance, the reaction between azelaic acid and 2-aminoethanol can produce azelamide MEA (azelaic acid monoethanolamide). osha.gov.tw This amide can then be used as a starting material for the synthesis of other specialty chemicals. The presence of a free carboxylic acid group and a hydroxyl group allows for subsequent reactions, such as esterification or polymerization. This makes the compound a building block for more complex molecules with tailored properties for applications in coatings, adhesives, or surfactants. sae.org A patented method describes the production of amide ester derivatives of azelaic acid, highlighting its role as a precursor in organic synthesis.

Utility in Surfactant and Emulsifier Systems

The combination of a dicarboxylic acid (azelaic acid) and an amino alcohol (2-aminoethanol) creates an amphiphilic molecular structure. This structure, featuring both a hydrophilic (water-attracting) polar head from the ionized carboxyl and amine groups and a hydrophobic (water-repelling) non-polar tail from the nine-carbon chain of azelaic acid, is the basis for its surface-active properties. academie-sciences.frresearchgate.net The formation of this salt enhances water solubility compared to azelaic acid alone, which is only sparingly soluble in water. ontosight.aiazelaic.com

As a member of the amino acid-based surfactant category, the compound of azelaic acid with 2-aminoethanol exhibits significant interfacial activity. Surfactants of this class are recognized for their ability to effectively reduce surface tension at interfaces, such as between oil and water or air and water. academie-sciences.fre3s-conferences.org The molecule orients itself at these interfaces, lowering the interfacial energy and allowing for the mixing of immiscible phases.

The emulsifying capability of this compound stems from its ability to form a stable film at the oil-water interface. The introduction of an amino acid-like structure can enhance the adsorption at the interface, creating a dense, high-strength film that effectively entraps droplets and prolongs the separation time of the emulsion. e3s-conferences.org This makes it an effective agent for creating and stabilizing emulsions in various industrial formulations. The general class of N-acyl amino acid surfactants, to which this compound is related, is noted for excellent interfacial properties. researchgate.net

In formulation science, the compound serves multiple functions beyond simple emulsification, contributing to the physical properties and stability of the final product. A related derivative, Azelamide MEA, which is the ethanolamide of azelaic acid, is described as a multi-functional agent. tiiips.com Its roles include acting as a cleansing agent by lowering the surface tension of a surface to facilitate the removal of impurities. tiiips.com

It also functions as a foam booster, primarily for aesthetic and commercial purposes in detergents, and as an aqueous viscosity-enhancing agent. tiiips.com Increasing the viscosity of formulations like gels, suspensions, and emulsions is crucial for improving their chemical and physical stability, ensuring a more homogeneous and less sedimentary product. tiiips.com

Function in FormulationMechanism/DescriptionPrimary Benefit
Surfactant - Cleansing AgentLowers the surface tension of the stratum corneum, aiding in the removal of dirt and impurities. tiiips.comEnhanced cleaning performance.
Surfactant - Foam BoosterIntroduces gas bubbles into water, which helps in spreading the product. tiiips.comImproved product texture and consumer appeal.
Viscosity Enhancing Agent (Aqueous)Increases the viscosity of aqueous systems, leading to thicker, more stable formulations. tiiips.comImproved product stability and homogeneity.
EmulsifierAdsorbs at the oil/water interface to form a stable film, preventing phase separation. e3s-conferences.orgCreation of stable emulsions.

Interfacial Activity and Emulsifying Properties

Integration in Coatings, Adhesives, and Resins

The constituent parts of Einecs 282-177-6—azelaic acid and 2-aminoethanol—are valuable precursors and components in the synthesis of polymers used in coatings, adhesives, and resins. ontosight.aiwikipedia.orgatamanchemicals.com Azelaic acid, a dicarboxylic acid, is a well-known monomer for producing polymers like polyesters and polyamides. mdpi.com For instance, it reacts with hexamethylenediamine to form Nylon-6,9, a specialized plastic. wikipedia.org Its esters also find use as plasticizers, which enhance the flexibility and durability of plastic products. mdpi.com

Polymers synthesized from C18-unsaturated fatty acids, azelaic acid, and ethanolamine are utilized as binders in coatings and components in adhesive formulations. ontosight.ai These polymers contribute to improved durability, chemical resistance, thermal stability, and bonding strength. ontosight.ai

2-aminoethanol (also known as N-(2-Aminoethyl)ethanolamine or AEEA in some contexts) acts as a crucial intermediate in material synthesis. basf.com It is used to create adhesion monomers for latex paints, which significantly improve wet adhesion properties. basf.com Furthermore, the amine and hydroxyl functionalities of ethanolamines make them suitable reactants for producing polyurethane resins and polyurea coating systems, which are widely used in high-performance coatings and adhesives. ecfr.govgoogle.comgoogle.com The U.S. Code of Federal Regulations (CFR) approves the use of related amino alcohols in the preparation of polyurethane resins for food-contact adhesives. ecfr.govcornell.edu

Application AreaComponent RoleResulting Property/ProductReference
PolymersAzelaic acid as a monomer.Forms specialty plastics like Nylon-6,9 and biodegradable polyesters. wikipedia.orgmdpi.com
Coatings & PaintsPolymers of azelaic acid and ethanolamine as binders.Improves durability and performance of coatings. ontosight.ai
Coatings & Paints2-aminoethanol as an intermediate for adhesion monomers.Enhances wet adhesion of latex paints. basf.com
AdhesivesPolymers of azelaic acid and ethanolamine as components.Enhances bonding strength and resistance. ontosight.ai
ResinsEthanolamines as reactants in polyurethane synthesis.Forms polyurethane resins used in adhesives and coatings. ecfr.govgoogle.com
PlasticizersEsters of azelaic acid.Increases flexibility and workability of PVC resins and other polymers. wikipedia.orgmdpi.com

Computational Chemistry and Molecular Modeling Studies of Azelaic Acid, Compound with 2 Aminoethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure, bonding characteristics, and reactivity of the azelaic acid-2-aminoethanol salt. These methods solve the Schrödinger equation for the molecular system, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For the azelaic acid-2-aminoethanol complex, DFT can be employed to investigate several key aspects:

Proton Transfer and Salt Formation: DFT calculations can determine the most stable structure, confirming whether a proton is transferred from the carboxylic acid group of azelaic acid to the amino group of 2-aminoethanol, which is characteristic of salt formation. The energy difference between the neutral and the zwitterionic (salt) forms can be calculated to confirm the likelihood of this proton transfer.

Geometric Parameters: Optimized geometries from DFT calculations provide bond lengths, bond angles, and dihedral angles of the complex. For instance, the C-O bond lengths in the carboxylate group and the N-H bond lengths in the ammonium (B1175870) group would be indicative of salt formation.

Vibrational Frequencies: Theoretical vibrational spectra can be computed using DFT. These can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure. Specific vibrational modes, such as the symmetric and asymmetric stretches of the carboxylate group (COO-), provide clear evidence of salt formation.

Electronic Properties: DFT allows for the calculation of various electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the chemical reactivity and stability of the molecule. A larger gap generally implies higher stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For the azelaic acid-2-aminoethanol salt, the MEP would show a high positive potential around the ammonium group and a high negative potential around the carboxylate group, highlighting the ionic nature of the interaction.

DFT Calculated Property Significance for Azelaic Acid-2-Aminoethanol Salt
Proton Transfer Energy Confirms the formation of a salt versus a co-crystal.
Optimized Geometry Provides precise bond lengths and angles of the ionic pair.
Vibrational Frequencies Predicts IR and Raman spectra for structural validation.
HOMO-LUMO Gap Indicates the kinetic stability and chemical reactivity.
MEP Surface Visualizes the electrostatic interactions and reactive sites.

Ab Initio Calculations of Bonding and Conformational Preferences

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

Conformational Analysis: Azelaic acid is a flexible molecule with multiple rotatable bonds. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be used to explore the potential energy surface of the azelaic acid-2-aminoethanol complex. This analysis helps in identifying the most stable conformers and the energy barriers between them. The interaction between the protonated amine and the carboxylate group will significantly influence the conformational preferences of the azelaic acid chain.

Basis Set Superposition Error (BSSE): When studying intermolecular interactions, ab initio methods allow for the correction of BSSE, leading to a more accurate determination of the interaction energy between the azelaic acid and 2-aminoethanol moieties.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the compound's behavior in a solvent over time, offering insights into its solvation, aggregation, and interactions with its environment.

Solvation Effects and Dynamics of Complex Formation

MD simulations can model the behavior of the azelaic acid-2-aminoethanol salt in aqueous solution, which is relevant to many of its applications.

Hydration Shells: Simulations can reveal the structure and dynamics of water molecules surrounding the ionic groups (carboxylate and ammonium) and the hydrophobic alkyl chain of the complex. The arrangement of water molecules in the hydration shells is critical for understanding the solubility and stability of the compound in water.

Ion Pairing: In solution, the azelaic acid anion and the 2-aminoethanol cation can exist as a solvent-separated ion pair or a contact ion pair. MD simulations can quantify the equilibrium between these states and the lifetime of the ion pair, which affects the compound's effective charge and transport properties.

Diffusion and Transport Properties: From the trajectories of the molecules in the simulation, transport properties such as the diffusion coefficient of the complex can be calculated. This is important for understanding its mobility in a given medium.

Intermolecular Interactions with Solvent Molecules

The interactions between the azelaic acid-2-aminoethanol salt and solvent molecules dictate its solubility and macroscopic properties.

Radial Distribution Functions (RDFs): RDFs can be calculated from MD simulations to show the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. For example, the RDFs for water oxygen around the ammonium protons and for water hydrogens around the carboxylate oxygens would provide a detailed picture of the hydrogen bonding network.

Hydrogen Bond Dynamics: MD simulations allow for the study of the dynamics of hydrogen bond formation and breaking between the solute and solvent molecules. The average number and lifetime of these hydrogen bonds are key parameters determining the solvation thermodynamics.

MD Simulation Output Insight into Solution Behavior
Hydration Shell Structure Understanding of solubility and the role of water.
Ion Pair Dynamics Characterization of the association state in solution.
Diffusion Coefficient Prediction of mobility in a liquid medium.
Radial Distribution Functions Detailed view of the local solvent environment.
Hydrogen Bond Lifetimes Quantification of the strength of solute-solvent interactions.

Predictive Modeling of Crystal Structures and Polymorphism

Predicting the crystal structure of a flexible molecule like the azelaic acid-2-aminoethanol salt is a challenging but important task, as the solid-state form can significantly impact its physical properties.

Crystal Packing Prediction: Computational methods for crystal structure prediction (CSP) involve generating a large number of plausible crystal packing arrangements and ranking them based on their lattice energies. These calculations take into account both intramolecular conformational flexibility and intermolecular interactions. For an ionic compound like this, electrostatic interactions are a dominant factor in the lattice energy.

Polymorph Screening: The azelaic acid-2-aminoethanol salt may exhibit polymorphism, meaning it can exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice. CSP can be used to predict the likely polymorphs and their relative stabilities. This is crucial as different polymorphs can have different melting points, solubilities, and dissolution rates.

Role of Hydrogen Bonding in the Solid State: In the solid state, a complex network of hydrogen bonds involving the ammonium group, the carboxylate group, the second carboxylic acid group, and the hydroxyl group is expected. Predictive modeling can elucidate these hydrogen bonding motifs, which are the primary drivers of the crystal packing.

Docking and Molecular Recognition Studies (excluding biological target efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the non-covalent interactions that govern molecular recognition.

While specific docking studies exclusively on Azelaic Acid, Compound with 2-Aminoethanol are not extensively documented in publicly available literature, research on azelaic acid and its derivatives provides a strong basis for understanding its potential molecular interactions. For instance, a study on the molecular recognition of azelaic acid and related molecules with DNA polymerase I revealed significant non-bonding interactions. researchgate.net In this study, quantum mechanical calculations at the B3LYP/6-31G(d,p) level of theory were used to optimize the structures of the ligands. researchgate.net

The docking calculations in that study identified key amino acid residues, such as Thr358 and Asp355, as being important for the interaction with azelaic acid derivatives. researchgate.net The binding affinities of modified azelaic acid compounds were found to be in the range of -7.9 to -8.7 kcal/mol, compared to -6.7 kcal/mol for the parent azelaic acid. researchgate.net These findings suggest that the dicarboxylic nature of azelaic acid plays a crucial role in forming hydrogen bonds and other electrostatic interactions within a binding pocket.

It is hypothesized that Azelaic Acid, Compound with 2-Aminoethanol, which is a salt formed between the dicarboxylic acid (azelaic acid) and the amino alcohol (2-aminoethanol), would exhibit a distinct interaction profile. The presence of the 2-aminoethanol moiety introduces additional hydrogen bond donors and acceptors, potentially leading to a different and more complex network of interactions with a target receptor.

Table 1: Theoretical Interaction Data for Azelaic Acid Derivatives

Compound Binding Affinity (kcal/mol) Interacting Residues
Azelaic Acid -6.7 Not specified
Modified Azelaic Acid A1 -8.7 Thr358, Asp355
Modified Azelaic Acid A2 -8.6 Thr358, Asp355
Modified Azelaic Acid A3 -7.9 Thr358, Asp355

Data sourced from a molecular modeling study on azelaic acid and its related molecules with DNA polymerase I. researchgate.net

In Silico Design of Related Chemical Entities with Desired Chemical Functionalities

In silico design involves the use of computational methods to create novel molecules with specific, desired properties. This approach is instrumental in medicinal chemistry and materials science for designing new drugs and functional materials.

The design of new chemical entities based on the scaffold of Azelaic Acid, Compound with 2-Aminoethanol can be approached by modifying either the azelaic acid backbone or the 2-aminoethanol counter-ion. For instance, derivatives of azelaic acid have been synthesized and evaluated for various applications. science.gov The synthesis of different ester and amide derivatives of azelaic acid demonstrates the chemical tractability of modifying its carboxylic acid groups. science.gov

Computational tools can be employed to predict how these modifications would alter the physicochemical properties of the resulting compound. For example, parameters such as lipophilicity (logP), solubility, and polar surface area can be calculated to guide the design of molecules with improved characteristics.

A study on the synthesis of novel 2-azetidinone derivatives utilized in silico tools to predict their activity and properties. researchgate.net This highlights a common workflow in modern chemistry where computational screening precedes synthetic efforts. For Azelaic Acid, Compound with 2-Aminoethanol, in silico design could focus on:

Modifying the alkyl chain of azelaic acid: Introducing unsaturation or branching to alter the flexibility and lipophilicity of the molecule.

Substituting the 2-aminoethanol: Replacing it with other amino alcohols or diamines to modulate the ionic and hydrogen bonding interactions.

Creating covalent derivatives: Designing amide or ester prodrugs from the azelaic acid and 2-aminoethanol components to enhance properties like skin permeation. science.gov

Table 2: Computationally Predicted Properties of Designed Azelaic Acid Derivatives

Derivative Predicted LogP Predicted Aqueous Solubility (logS) Desired Functionality
Diethyl Azelate 2.6 -2.8 Increased lipophilicity
Azelaic Acid Diamide 0.8 -1.5 Enhanced hydrogen bonding capacity
Azelaic Acid Monomethyl Ester 1.9 -2.1 Modified polarity

These are hypothetical values for illustrative purposes and would need to be calculated using specific computational models.

The synthesis of various derivatives, such as the diethanolamide of azelaic acid (adelmidrol), showcases the practical application of these design principles. Computational studies on such derivatives can further elucidate their structure-activity relationships and guide the development of new compounds with tailored functionalities.

Historical Development and Regulatory Context for Industrial Use of Azelaic Acid, Compound with 2 Aminoethanol

Historical Milestones in the Discovery and Early Applications of Azelaic Acid Derivatives

The history of the subject compound is intrinsically linked to the discovery and development of azelaic acid. Azelaic acid itself has been known for over a century, with early preparations involving the oxidation of oleic acid using potassium permanganate. atamanchemicals.comorgsyn.org Its name is derived from the fact that it was initially produced through the oxidation of oleic acid with nitric acid. canada.ca For much of its early history, azelaic acid and its derivatives were primarily of academic interest.

A significant milestone in the history of azelaic acid was the discovery of its biological activities. In the 1970s, researchers investigating the depigmenting effects of Pityrosporum ovale (a yeast found on human skin, now known as Malassezia furfur) identified azelaic acid as the active compound. dovepress.com This discovery paved the way for its development as a pharmaceutical agent for treating skin conditions like acne and rosacea, with the first FDA approval for a 20% azelaic acid cream (Azelex®) occurring in 1995. dovepress.compremierconsulting.com

While the primary focus of research has been on its pharmaceutical applications, the unique properties of azelaic acid, a nine-carbon dicarboxylic acid, also made it a candidate for various industrial applications. atamanchemicals.comnih.gov Its derivatives, including salts like the compound with 2-aminoethanol, were explored for their potential use as plasticizers, lubricants, and components in the synthesis of polymers. atamanchemicals.com The formation of salts, such as the 2-aminoethanol salt, is a common chemical strategy to modify the solubility and other physical properties of a parent acid, suggesting its development was likely driven by the need for formulations with specific characteristics for industrial processes.

Evolution of Industrial Production Processes for Related Compounds

The industrial production of azelaic acid, the precursor to its 2-aminoethanol salt, has evolved significantly over the past several decades. The traditional and still primary method for large-scale production is the ozonolysis of oleic acid. atamanchemicals.comrug.nl This process involves cleaving the double bond in oleic acid with ozone, which results in the formation of azelaic acid and nonanoic acid. atamanchemicals.com Major chemical companies have utilized this method for over 60 years. rug.nl

The production process for Azelaic Acid, Compound with 2-Aminoethanol would typically follow the synthesis of azelaic acid. The formation of the salt is a straightforward acid-base reaction where azelaic acid reacts with 2-aminoethanol. The stoichiometry of the reaction can be controlled to produce either a mono- or di-salt, which will influence the final properties of the compound.

In recent years, there has been a growing emphasis on developing more sustainable and "green" production methods for azelaic acid to overcome the energy-intensive nature and safety concerns associated with ozonolysis. rug.nlmdpi.com These alternative routes include:

Catalytic Oxidation: Methods using hydrogen peroxide and a catalyst, such as tungstic acid, have been developed to oxidize oleic acid directly, offering a potentially safer and more environmentally friendly process. rug.nl

Enzymatic Processes: Research has explored the use of enzymes for the oxidation of oleic acid. mdpi.com These biocatalytic methods can offer high selectivity and operate under milder conditions, reducing energy consumption and by-product formation. databridgemarketresearch.comresearchgate.net

Fermentation: Some studies have investigated the production of azelaic acid through the fermentation of certain feedstocks. mdpi.com

The development of these greener synthesis routes for azelaic acid directly impacts the sustainability profile of its derivatives, including the 2-aminoethanol salt.

Regulatory Frameworks Governing Industrial Chemical Production and Commercialization (excluding health/safety assessments)

The industrial production and commercialization of chemicals like Azelaic Acid, Compound with 2-Aminoethanol are governed by a complex web of national and international regulations. These frameworks are designed to ensure chemical safety and control their impact on the environment.

In the European Union , the primary regulation is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) . Under REACH, manufacturers and importers of substances in quantities of one tonne or more per year must register them with the European Chemicals Agency (ECHA). useforesight.io This involves submitting a dossier of information on the substance's properties and uses. Azelaic acid itself is registered under REACH and is manufactured in or imported to the European Economic Area at a rate of ≥ 1,000 to < 10,000 tonnes per annum. useforesight.io Its salts, including the compound with 2-aminoethanol, would also fall under the scope of REACH. A recent ECHA assessment of linear aliphatic dicarboxylic acids (C≥8) and their salts concluded that no immediate further regulatory risk management actions are required under current usage conditions. useforesight.io

In the United States , the Toxic Substances Control Act (TSCA) provides the Environmental Protection Agency (EPA) with the authority to require reporting, record-keeping, and testing requirements, and restrictions relating to chemical substances and/or mixtures. New chemical substances must be submitted to the EPA for review before they can be manufactured or imported.

In Canada , the Cosmetic Ingredient Hotlist is a tool used to communicate that certain substances may be prohibited or restricted for use in cosmetics. Azelaic acid and its salts have been added to the list of restricted substances due to their therapeutic properties, with a maximum permitted concentration of 14% in cosmetic formulations. canada.ca

Furthermore, regulations concerning the transport of chemicals and waste management also apply. For instance, in Europe, the ADR (European Agreement concerning the International Carriage of Dangerous Goods by Road) regulates the transport of hazardous materials.

It is important to note that specific regulations can vary by jurisdiction and application. For example, the use of azelaic acid and its derivatives in materials that come into contact with food is subject to specific regulations to prevent migration of the substance into the food.

Patent Landscape and Innovation Trends in Non-Clinical Applications

The patent landscape for azelaic acid and its derivatives is extensive, reflecting a wide range of applications and ongoing innovation. While many patents focus on the pharmaceutical uses of azelaic acid for dermatological conditions, a significant number also cover its industrial applications. drugpatentwatch.comgoogle.com

Innovations in the non-clinical applications of azelaic acid derivatives often center on their use in:

Polymers and Plastics: Azelaic acid is a precursor for the synthesis of certain polyamides, such as Nylon-6,9, which has specialized uses. atamanchemicals.com Patents in this area often relate to new polymer compositions with improved properties, such as flexibility, durability, and thermal stability.

Lubricants and Plasticizers: Esters and other derivatives of azelaic acid are used as plasticizers for PVC and in the formulation of synthetic lubricants. atamanchemicals.com Innovation in this field focuses on developing high-performance and biodegradable lubricants and plasticizers.

Coatings and Adhesives: The dicarboxylic acid nature of azelaic acid makes it a useful component in the synthesis of resins for coatings and adhesives. reanin.com

A search for patents specifically mentioning "Azelaic acid, compound with 2-aminoethanol" in non-clinical industrial applications does not yield a large number of specific results. However, patents related to formulations containing azelaic acid often list various salts and esters as potential derivatives, indicating that the use of the 2-aminoethanol salt is contemplated within the broader scope of these inventions. googleapis.comgoogle.com Recent trends in patent applications show a growing interest in sustainable and bio-based materials, with an increase in patents for sustainable manufacturing processes for azelaic acid and its derivatives. globalgrowthinsights.com

Economic and Market Analysis of Industrial Sectors Utilizing this Chemical Class

The global azelaic acid market was valued at several hundred million dollars in recent years and is projected to continue growing at a significant compound annual growth rate (CAGR). reanin.comglobalgrowthinsights.comissuu.com Market reports indicate a CAGR of around 7-8%. reanin.comcoherentmarketinsights.com

The key industrial sectors driving this growth include:

Plastics and Polymers: This sector utilizes azelaic acid as a building block for high-performance polyamides and other polymers. reanin.com The demand for bio-based and sustainable polymers is a significant driver in this segment. globalgrowthinsights.com

Lubricants: The lubricant industry uses azelaic acid esters in the formulation of synthetic lubricants, particularly for applications requiring high performance and biodegradability. globalgrowthinsights.com

Cosmetics and Personal Care: While this report excludes clinical applications, the use of azelaic acid and its salts in non-therapeutic cosmetic products for functions like skin conditioning contributes to market demand. github.com The increasing consumer preference for natural and effective ingredients is a key trend in this sector. drugpatentwatch.com

Electronics: Derivatives of azelaic acid are used in the manufacturing of certain electronic components. reanin.comglobalgrowthinsights.com

The market is characterized by the presence of several key players in the chemical industry. North America and Europe have traditionally been strong markets, while the Asia-Pacific region is expected to witness significant growth due to the expansion of its manufacturing industries. databridgemarketresearch.comreanin.com

Market Dynamics Interactive Table

Market DriverDescriptionImpact on Azelaic Acid Derivatives
Demand for Bio-based Products Increasing consumer and regulatory pressure for sustainable and renewable materials.High
Growth in End-use Industries Expansion of the plastics, lubricants, and personal care industries.High
Technological Advancements Development of greener and more efficient production processes.Medium
Raw Material Price Fluctuations Volatility in the price of oleic acid and other feedstocks.Medium
Regulatory Landscape Evolving chemical regulations that can impact production and use.Medium

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Einecs 282-177-6 to ensure reproducibility?

  • Methodological Answer : Synthesis should follow documented procedures with stoichiometric controls and purity validation via spectroscopic techniques (e.g., NMR, FT-IR). Characterization requires X-ray crystallography for structural confirmation and HPLC for purity ≥98% . Experimental logs must detail reaction conditions (temperature, solvent ratios, catalyst use) to enable replication .

Q. How can researchers validate the stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor degradation products via mass spectrometry (MS) and correlate findings with environmental variables (humidity, light exposure) using Arrhenius equation modeling .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preliminary toxicity assays?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) to fit dose-response curves. Apply ANOVA for inter-group variability analysis and Cohen’s d for effect size quantification. Ensure raw data includes controls and replicates to mitigate false positives .

Advanced Research Questions

Q. How should contradictory data on this compound’s reactivity with polar solvents be resolved?

  • Methodological Answer : Perform kinetic studies under controlled conditions (e.g., inert atmosphere) to isolate solvent-specific effects. Compare results with computational simulations (DFT calculations) to identify solvent-catalyst interactions. Cross-validate findings using multiple analytical techniques (e.g., Raman spectroscopy, GC-MS) .

Q. What experimental designs optimize mechanistic studies of this compound’s catalytic activity in complex matrices?

  • Methodological Answer : Employ a fractional factorial design to screen variables (pH, substrate concentration, co-catalyst presence). Use in-situ monitoring (UV-Vis spectroscopy, electrochemical sensors) to track intermediate species. Validate mechanisms via isotopic labeling (e.g., deuterium tracing) and kinetic isotope effect (KIE) analysis .

Q. How can researchers address discrepancies between computational predictions and experimental outcomes for this compound’s thermodynamic properties?

  • Methodological Answer : Re-evaluate force fields and basis sets in simulations (e.g., B3LYP vs. M06-2X functionals). Calibrate models with experimental data (enthalpy of formation, Gibbs free energy) using Bayesian optimization. Publish full computational parameters and experimental raw data for peer validation .

Q. What strategies ensure robust cross-disciplinary integration of this compound’s applications (e.g., materials science vs. biochemistry)?

  • Methodological Answer : Establish interdisciplinary workflows:

  • Materials Science: Focus on surface functionalization studies (AFM, TEM).
  • Biochemistry: Prioritize in-vitro binding assays (SPR, ITC).
  • Use meta-analysis frameworks to harmonize data formats and metrics across disciplines .

Methodological Best Practices

  • Data Presentation : Separate raw data (appendix) from processed results (main text). Use SI units and error margins (±SEM) in tables .
  • Literature Review : Critically compare findings with prior studies, highlighting methodological divergences (e.g., solvent choice, instrumentation) .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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